molecular formula C19H22ClNO3 B1654179 trans-1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 2126143-35-7

trans-1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B1654179
CAS No.: 2126143-35-7
M. Wt: 347.8
InChI Key: VJMKLOGGZDUVBJ-CJRXIRLBSA-N
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Description

trans-1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl and Methoxyphenyl Groups: These groups are introduced through substitution reactions using benzyl and methoxyphenyl reagents.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

trans-1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., HCl, HBr) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

trans-1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of trans-1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, and ion channels. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid
  • (3R,4S)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid

Uniqueness

trans-1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both benzyl and methoxyphenyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

CAS No.

2126143-35-7

Molecular Formula

C19H22ClNO3

Molecular Weight

347.8

IUPAC Name

(3S,4R)-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C19H21NO3.ClH/c1-23-16-9-7-15(8-10-16)17-12-20(13-18(17)19(21)22)11-14-5-3-2-4-6-14;/h2-10,17-18H,11-13H2,1H3,(H,21,22);1H/t17-,18+;/m0./s1

InChI Key

VJMKLOGGZDUVBJ-CJRXIRLBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3.Cl

SMILES

COC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl

Canonical SMILES

COC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl

Origin of Product

United States

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